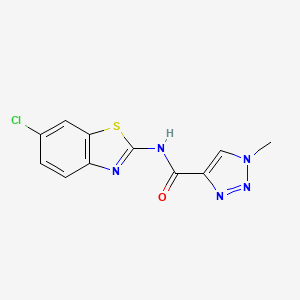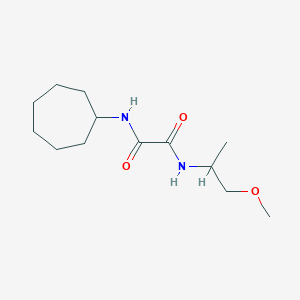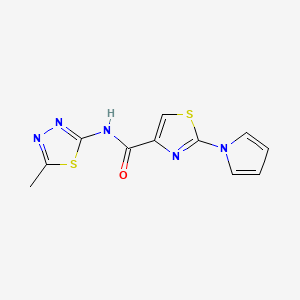
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea, also known as MQEU, is a synthetic compound with potential applications in a variety of scientific research fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and has a molecular weight of 215.29 g/mol. MQEU is a colorless, odorless solid that is soluble in water and a variety of organic solvents. This compound has been used for a range of purposes, including drug synthesis, protein-protein interaction studies, and as a fluorescent probe.
作用機序
The mechanism of action of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea is not fully understood. The compound is believed to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. It is also believed to interact with receptors and enzymes in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea are not well understood. The compound has been used to study the mechanism of action of drugs, and it is believed to interact with proteins and other biomolecules in the body. It is also believed to have an effect on the metabolism of drugs, as well as on the activity of enzymes.
実験室実験の利点と制限
The main advantage of using 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and can be used in a variety of research applications. However, the compound has a limited solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea is not fully understood, and its effects on biochemical and physiological processes are not well understood.
将来の方向性
There are several potential future directions for research on 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea. These include further research on the mechanism of action of the compound, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to improve the solubility of the compound in water, as well as to explore its potential applications in drug synthesis and protein-protein interaction studies. Finally, research could be conducted to explore the potential of using 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea as a fluorescent probe for the detection of proteins and other biomolecules.
合成法
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea can be synthesized from 6-methoxyquinoline and 2-methoxyethylchloride. The synthesis involves a two-step process, beginning with the formation of a quinoline-2-methoxyethyl chloride intermediate, followed by the condensation of the intermediate with urea. The reaction is carried out in an aqueous medium at a temperature of 80-90°C. The yield of the reaction is usually around 90%.
科学的研究の応用
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used to study the structure and function of proteins, as well as to study protein-protein interactions. In addition, 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea has been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-7-6-16-14(18)17-12-9-11(20-2)8-10-4-3-5-15-13(10)12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAXOWOQNPPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)


![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)


![ethyl {[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formate](/img/structure/B6580210.png)
![N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6580216.png)